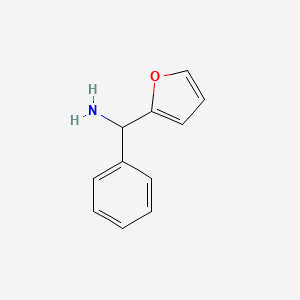

1-(2-Furyl)-1-phenylmethanamine

Overview

Description

Furan derivatives, such as 1-(2-Furyl)ethanol, are of great interest in organic chemistry due to their potential applications as sustainable chemical building units . They are often used as raw materials for organic synthesis and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of furan derivatives has been reported in various studies. For instance, 3-(2-furyl)acrylic acid and its novel-substituted derivatives have been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Another study reported the synthesis of N‐(2′-Furyl)‐Imidazole .

Molecular Structure Analysis

While specific molecular structure analysis for “1-(2-Furyl)-1-phenylmethanamine” is not available, similar compounds like 1-(2-Furanyl)ethanone have been studied .

Chemical Reactions Analysis

Furfural, a furan derivative, participates in the same kinds of reactions as other aldehydes and aromatic compounds . It exhibits less aromatic character than benzene, as it is readily hydrogenated to tetrahydrofurfuryl alcohol . Aldol reaction of furfural with sodium hydroxide or potassium hydroxide along with aldehydes which reacts as alkaline catalysts has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary. For example, 1-(2-Furanyl)ethanone has a density of 1.098g/mL at 25°C and a boiling point of 67°C at 10mm Hg .

Scientific Research Applications

Urease Inhibition

One of the prominent applications of furyl compounds is as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can be problematic in certain medical and agricultural contexts. Furyl compounds, such as those derived from 1-(2-Furyl)-1-phenylmethanamine, have been studied for their potential to inhibit this enzyme. This has implications for the treatment of diseases like gastritis and peptic ulcers , which are associated with urease-producing bacteria .

Antimicrobial Activity

Furyl derivatives have been reported to possess antimicrobial and antifungal activities. This makes them valuable in the development of new pharmaceuticals to combat resistant strains of bacteria and fungi. The structural analogs of 1-(2-Furyl)-1-phenylmethanamine could be synthesized and tested against a range of microbial species to assess their efficacy as antimicrobial agents .

Enzyme Inhibition

Beyond urease, furyl compounds are known to inhibit several other enzymes. They can act as mechanism-based inhibitors for enzymes like monoamine oxidase and heat shock protein 90 . This is significant for the development of treatments for conditions such as depression and cancer , where these enzymes play a crucial role .

Anti-inflammatory Properties

The anti-inflammatory properties of furyl derivatives make them candidates for the development of anti-inflammatory drugs. These compounds can be used to treat various inflammatory conditions, potentially offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Neuroprotective Effects

Furyl compounds have shown promise as neuroprotective agents . They may offer therapeutic benefits in neurodegenerative diseases like Parkinson’s and Alzheimer’s by protecting neuronal cells from damage and improving cognitive functions .

Antioxidant Potential

The antioxidant capacity of furyl derivatives is another area of interest. These compounds can scavenge free radicals, thereby reducing oxidative stress in the body. This property is beneficial for preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and aging .

Chemical Synthesis

In the field of synthetic chemistry, 1-(2-Furyl)-1-phenylmethanamine serves as a precursor for various heterocyclic compounds. Its reactivity allows for the creation of complex molecules with potential applications in material science and pharmaceutics .

Agricultural Applications

Lastly, the potential use of furyl derivatives in agriculture as growth promoters or pesticides is being explored. Their ability to affect microbial growth could be harnessed to protect crops from pests and diseases, or to promote healthier plant growth .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

furan-2-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSAEOHZQWRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389780 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furyl)-1-phenylmethanamine | |

CAS RN |

83948-38-3 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

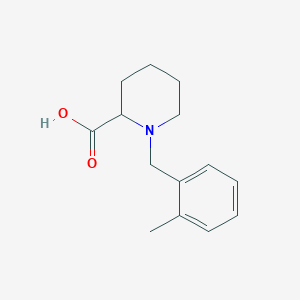

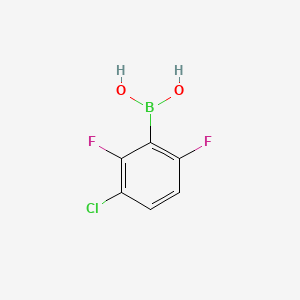

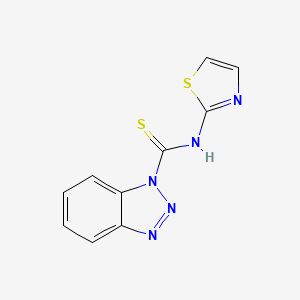

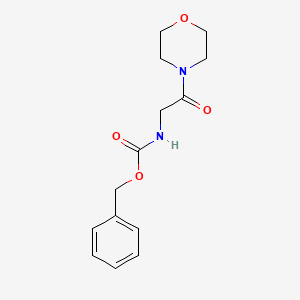

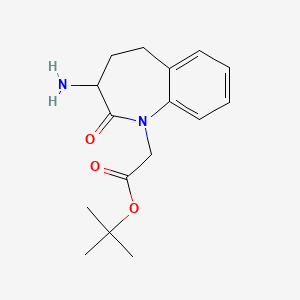

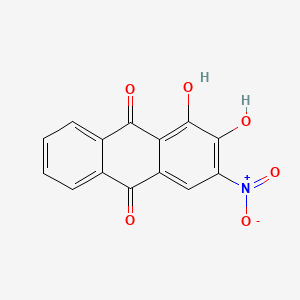

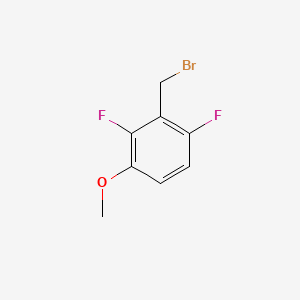

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)